molecular formula C4H2Br2F2N2 B1529834 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole CAS No. 1046831-96-2

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Cat. No.: B1529834
CAS No.: 1046831-96-2
M. Wt: 275.88 g/mol
InChI Key: ADSBPQWZGFOPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C4H2Br2F2N2 and its molecular weight is 275.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-[bromo(difluoro)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2F2N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSBPQWZGFOPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60% suspension of NaH in oil (19.2 g, 0.48 mol) was washed with hexane (3×150 mL), suspended in DMF (200 mL) and cooled to 0° C. under N2. Then, a solution of bromide 4 (61.7 g, 0.42 mol) in DMF (80 mL) was added dropwise over a period of 30 min while maintaining the temperature of the mixture below 0° C. (acetone-dry ice bath at −10° C.). The mixture was stirred at 0° C. for 5 min and a solution of CBr2F2 (47.4 mL, 0.515 mol) in DMF (60 mL) was added dropwise at <0° C. over a period of 30 min. Cooling bath was removed and the mixture was stirred for 2 h at RT. Reaction mixture was carefully poured into water (1 L) and extracted with ether (4×400 mL). Combined organic extracts were washed with water (3×200 mL), dried (MgSO4), and concentrated to afford crude 5 (125.68 g) as an orange liquid. A portion of this product (122.73 g) was distilled under reduced pressure to afford 5 (72.68 g, 64%) as colourless liquid b.p. 84-90° C./30 mm Hg. 1H NMR (400 MHz, CDCl3) δ 7.76 (s, 1H), 7.88 (s, 1H). Some (about 9% mol) contaminants giving rise to signals at δ 7.60 and 7.68 were also present.
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
61.7 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
47.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 2
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 3
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 4
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 5
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Reactant of Route 6
4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.